molecular formula C₈H₃D₁₈NOSi₂ B1140935 N,O-Bis(trimethyl-d9-silyl)acetamide CAS No. 203784-65-0

N,O-Bis(trimethyl-d9-silyl)acetamide

Cat. No. B1140935
CAS RN: 203784-65-0
M. Wt: 221.54
InChI Key:
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Description

N,O-Bis(trimethylsilyl)acetamide is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . It is also used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . It is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .


Synthesis Analysis

N,O-Bis(trimethylsilyl)acetamide is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . It is also used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides .


Molecular Structure Analysis

The molecular formula of N,O-Bis(trimethylsilyl)acetamide is CH3C[NSi(CH3)3]OSi(CH3)3 . Its molecular weight is 203.43 .


Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can also be used as a Bronsted base precursor in Tsuji–Trost reactions .


Physical And Chemical Properties Analysis

N,O-Bis(trimethyl-d9-silyl)acetamide has a molecular weight of 221.54 g/mol . It has a boiling point of 71-73 °C/35 mmHg (lit.) , a melting point of 24 °C , and a density of 0.869 g/mL at 25 °C .

Scientific Research Applications

Derivatization Reagent for GC-MS Analysis

N,O-Bis(trimethyl-d9-silyl)acetamide is used as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic acids in fruits . This allows for the identification and quantification of these compounds, which can be important for understanding the nutritional content and health benefits of various fruits.

Regioselective Desulfation Reagent

This compound is used as a regioselective desulfation reagent . This means it can selectively remove sulfate groups from specific regions of a molecule. This is particularly useful in the study of polysaccharide sulfates, which are complex carbohydrates that play important roles in biological processes.

Preparation of Trimethylsilyl Ethers

N,O-Bis(trimethyl-d9-silyl)acetamide is used to prepare trimethylsilyl ethers of carbohydrates and alcohols . These ethers are often used as protecting groups in organic synthesis, as they can be added to sensitive functional groups to prevent them from reacting during certain steps of a synthesis.

4. Bronsted Base Precursor in Tsuji–Trost Reactions It can also be used as a Bronsted base precursor in Tsuji–Trost reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.

Activation of Functional Groups

N,O-Bis(trimethyl-d9-silyl)acetamide can be used to activate different functional groups during the production of nucleosides, peptides, and heterocycles . This activation can increase the reactivity of these groups, making it easier to carry out certain chemical reactions.

6. Protection of Amides, Amines, Alcohols, Carboxylic Acids, Enols and Phenols N,O-Bis(trimethyl-d9-silyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols and phenols . This protection is often necessary during complex organic syntheses to prevent unwanted side reactions.

Mechanism of Action

Target of Action

N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .

Mode of Action

As a silylating agent, N,O-Bis(trimethyl-d9-silyl)acetamide interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .

Biochemical Pathways

It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, N,O-Bis(trimethyl-d9-silyl)acetamide allows for more complex reactions to take place without unwanted side reactions .

Result of Action

The primary result of N,O-Bis(trimethyl-d9-silyl)acetamide’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .

Action Environment

The efficacy and stability of N,O-Bis(trimethyl-d9-silyl)acetamide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .

Safety and Hazards

N,O-Bis(trimethyl-d9-silyl)acetamide is flammable and harmful if swallowed . It causes severe skin burns and eye damage . It reacts violently with water .

Future Directions

As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .

properties

IUPAC Name

tris(trideuteriomethyl)silyl (1E)-N-[tris(trideuteriomethyl)silyl]ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+/i2D3,3D3,4D3,5D3,6D3,7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOVKLKJSOKLIF-ZISKVVLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])/N=C(\C)/O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Bis(trimethyl-d9-silyl)acetamide

CAS RN

203784-65-0
Record name 203784-65-0
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